

# (S)-Desmethyl Doxylamine as a biomarker of Doxylamine intake

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## Compound of Interest

Compound Name: (S)-Desmethyl Doxylamine

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## (S)-Desmethyl Doxylamine: A Biomarker for Doxylamine Intake

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely available as an over-the-counter sedative and is also used in combination with pyridoxine for the treatment of nausea and vomiting during pregnancy.[1][2] Given its widespread use, the development of reliable biomarkers to monitor its intake and metabolism is of significant interest in clinical and forensic toxicology. This technical guide focuses on **(S)-Desmethyl Doxylamine**, a primary metabolite of Doxylamine, as a potential biomarker of Doxylamine exposure. We will delve into its pharmacokinetic profile, metabolic pathways, and the analytical methodologies required for its detection and quantification.

### Pharmacokinetics of Doxylamine and its Metabolites

Doxylamine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2D6, CYP1A2, and CYP2C9 playing key roles.[1][3] The main metabolic pathways are N-demethylation, N-oxidation, and aromatic hydroxylation.[4] The N-demethylation of Doxylamine results in the formation of N-desmethyldoxylamine and subsequently N,N-didesmethyldoxylamine.[1][3] While Doxylamine is a racemic mixture, its metabolism can be

stereoselective. For Doxylamine, the dextrorotatory (+) enantiomer is the R-enantiomer, and the levorotatory (-) enantiomer is the S-enantiomer.

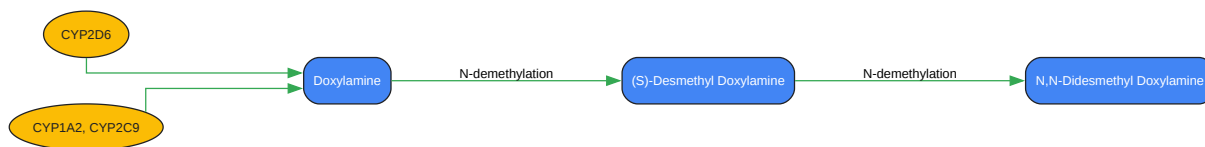
## Quantitative Pharmacokinetic Data

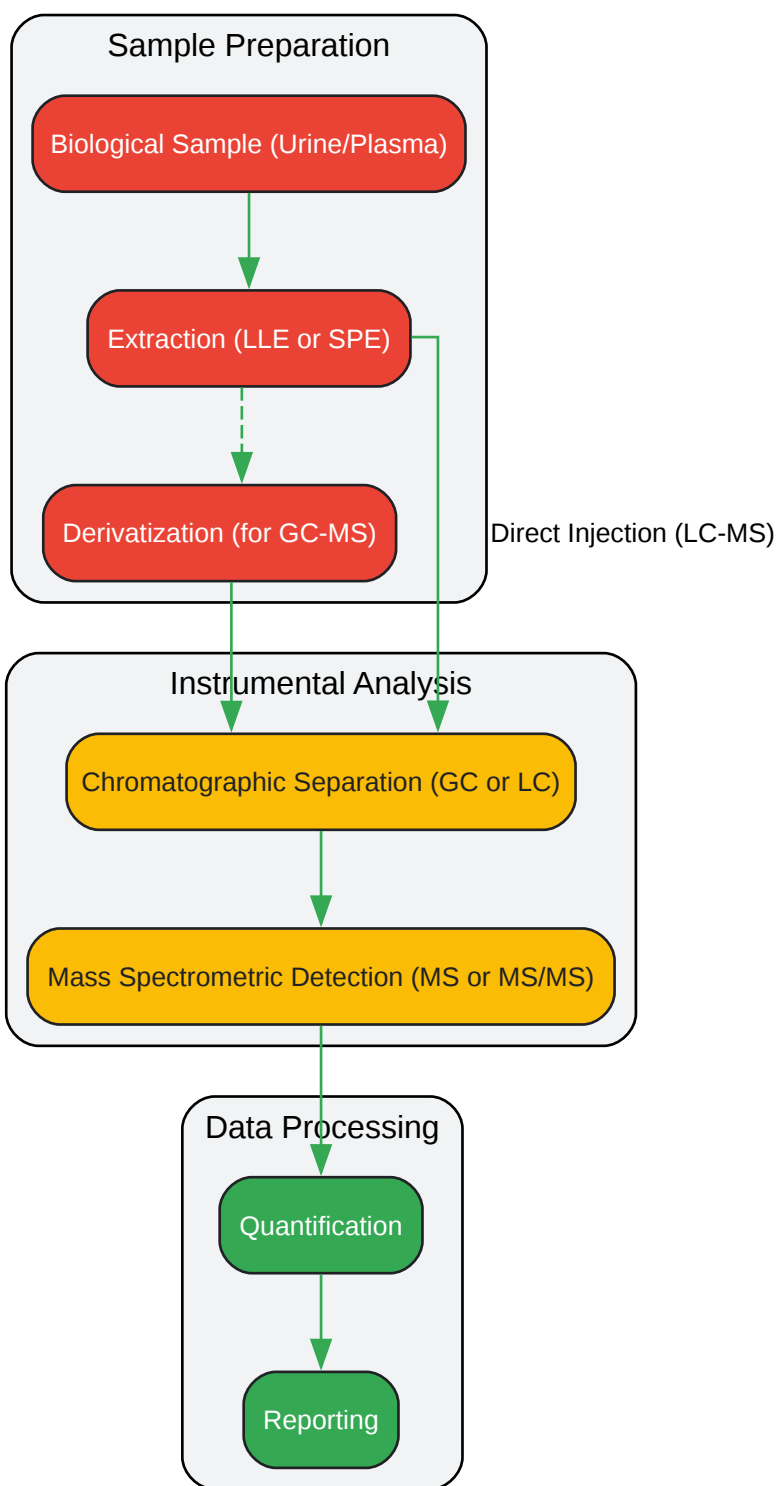
The following table summarizes the key pharmacokinetic parameters of Doxylamine in healthy adult humans after oral administration. Specific pharmacokinetic data for **(S)-Desmethyl Doxylamine** is not readily available in the literature and represents a key area for future research.

Parameter	Doxylamine	(S)-Desmethyl Doxylamine	Reference
Time to Peak Plasma Concentration (Tmax)	1.5 - 2.5 hours	Data not available	<a href="#">[1]</a> <a href="#">[3]</a>
Peak Plasma Concentration (Cmax)	~99 ng/mL (after a 25 mg dose)	Data not available	<a href="#">[5]</a>
Elimination Half-Life (t1/2)	10 - 12 hours	Data not available	<a href="#">[1]</a> <a href="#">[3]</a>
Apparent Oral Clearance	217 mL/min	Data not available	<a href="#">[5]</a>
Bioavailability (Oral)	24.7%	Data not available	<a href="#">[1]</a> <a href="#">[3]</a>
Protein Binding	Data not available	Data not available	
Volume of Distribution	Data not available	Data not available	

## Metabolic Pathway of Doxylamine

The metabolism of Doxylamine to its desmethylated metabolites is a critical step in its clearance from the body. The primary enzyme responsible for the initial N-demethylation is CYP2D6.[\[6\]](#) This process is illustrated in the following diagram.





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